molecular formula C15H21ClN2O2 B5244163 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide CAS No. 959238-97-2

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B5244163
CAS No.: 959238-97-2
M. Wt: 296.79 g/mol
InChI Key: KCOFBDOGWLVEIR-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is a synthetic acetamide derivative featuring a substituted phenoxy group and a 1-methylpiperidin-4-yl amine moiety.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-11-3-4-13(16)14(9-11)20-10-15(19)17-12-5-7-18(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOFBDOGWLVEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171020
Record name 2-(2-Chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-97-2
Record name 2-(2-Chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining a specific temperature range to ensure optimal reaction rates.

    Catalysts: Using catalysts to enhance the reaction efficiency.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenoxyacetamide Derivatives

Compound Name Phenoxy Substituents Amine Substituent Key Properties/Applications Reference
Target Compound 2-chloro-5-methyl 1-methylpiperidin-4-yl High lipophilicity (estimated LogP ~2.5); potential CNS activity due to piperidine moiety
B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) 3-hydroxy-5-methyl 4-nitrophenyl Polar nitro group reduces LogP (~1.8); research use in optical materials
B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide) 3-hydroxy-5-methyl 4-(trifluoromethyl)phenyl Enhanced metabolic stability (CF₃ group); LogP ~2.9
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2-chloro Methoxymethyl, 2,6-diethylphenyl Herbicide (LogP ~3.1); relies on chloro and alkyl groups for soil persistence

Key Observations :

  • The target compound’s 2-chloro-5-methylphenoxy group enhances lipophilicity compared to B1/B2’s hydroxy-substituted phenoxy, favoring membrane permeability.
  • The 1-methylpiperidin-4-yl group may confer better solubility than alachlor’s methoxymethyl and diethylphenyl groups, which are optimized for environmental stability .

Piperidine/Piperazine-Containing Analogues

Compound Name Core Structure Substituents Applications Reference
Target Compound Acetamide + piperidine 2-chloro-5-methylphenoxy Hypothesized enzyme/receptor targeting
Compound (2-{4-[(2-chloro-5-methylphenoxy)acetyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide) Acetamide + piperazine Trifluoromethylphenyl Structural similarity; piperazine may enhance solubility
MT1-MMP Inhibitor Intermediate (N-(2-amino-2-oxoethyl)-2-(2-(2-((3-iodobenzyl)amino)ethoxy)-ethoxy)-N-(prop-2-yn-1-yl)acetamide) Acetamide + alkyne/iodophenyl Complex ether-iodophenyl Enzyme inhibition (MT1-MMP); flexible ether linker

Key Observations :

  • The MT1-MMP inhibitor’s alkyne and iodophenyl groups highlight how acetamide derivatives can be tailored for specific enzyme interactions, suggesting the target compound’s chloro-methylphenoxy group could similarly modulate selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound B1 B2 Alachlor
Molecular Weight ~308.8 g/mol ~332.3 g/mol ~370.3 g/mol ~269.8 g/mol
LogP (Estimated) 2.5 1.8 2.9 3.1
Hydrogen Bond Donors 1 (NH acetamide) 2 (NH, OH) 1 (NH) 0
Rotatable Bonds 5 6 6 7

Key Findings :

  • B1’s phenolic -OH group lowers LogP but increases hydrogen-bonding capacity, which may limit bioavailability compared to the target compound’s chloro-methyl substitution .

Research and Patent Landscape

  • Structural Insights: N-(Substituted phenyl)acetamides (e.g., ’s sulfonamide derivative) demonstrate how electron-withdrawing groups (e.g., -NO₂, -SO₂) influence crystal packing and solubility. The target compound’s chloro group may similarly affect solid-state stability .
  • Synthetic Routes : and highlight nucleophilic substitution and condensation as common methods for acetamide synthesis, suggesting feasible scalability for the target compound .
  • Patent Activity: and emphasize acetamide derivatives in agrochemical and pharmaceutical patents, though the target compound’s specific piperidine-phenoxy combination remains underexplored .

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